ethyl 1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is a complex organic compound with a unique structure that includes multiple heterocyclic rings
Preparation Methods
The synthesis of ethyl 1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate involves several steps. The synthetic route typically starts with the preparation of the furan-2-ylmethyl derivative, followed by the formation of the thiazolidinone ring. The pyrido[1,2-a]pyrimidin-2-yl moiety is then introduced, and the final step involves the esterification of the piperidine-4-carboxylate group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and pyrimidine rings. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological pathways.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for treating diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways. Detailed studies are required to fully elucidate the exact mechanisms and targets.
Comparison with Similar Compounds
Similar compounds include other thiazolidinone derivatives and pyrido[1,2-a]pyrimidine analogs. Compared to these compounds, ethyl 1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Similar compounds include:
- Thiazolidinone derivatives
- Pyrido[1,2-a]pyrimidine analogs
- Furan-containing heterocycles
Biological Activity
The compound ethyl 1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound includes multiple functional groups that contribute to its biological activity. The presence of a thiazolidine ring, pyrido-pyrimidine moiety, and furan substituent suggests a diverse range of interactions with biological targets.
Structural Formula
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related thiazolidine derivatives. For instance, compounds similar to the one in focus have demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml .
Antiviral Activity
Research indicates that derivatives of thiazolidinediones exhibit antiviral properties. In particular, compounds with furan and thiazolidine structures have shown efficacy against viral replication in vitro, suggesting that the compound may also possess similar antiviral capabilities .
Antimalarial Activity
The antimalarial properties of related compounds have been investigated, with some derivatives demonstrating IC50 values of 35 µM against chloroquine-sensitive strains of Plasmodium falciparum . This indicates a potential for the compound to be effective in treating malaria.
Cytotoxicity Studies
Cytotoxicity assessments on VERO cell lines revealed variable responses among thiazolidine derivatives. The compound's structural complexity may influence its cytotoxic profile, necessitating further exploration to determine its safety and efficacy in cellular environments .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly against serine proteases associated with viral infections. Studies have shown that similar compounds can inhibit the NS2B-NS3 protease of Dengue virus, highlighting a possible mechanism through which this compound could exert antiviral effects .
Study 1: Antimicrobial Efficacy
A study conducted by Zvarec et al. focused on the synthesis and biological evaluation of thiazolidine derivatives, including those with furan substituents. The findings indicated that these compounds exhibit notable antibacterial activity against specific strains, reinforcing the need for further investigation into their mechanisms of action .
Study 2: Antiviral Mechanisms
Mendgen et al. assessed the inhibitory activity of various thiazolidine derivatives against viral enzymes and reported promising results. The study emphasized the importance of structural features in determining biological activity and suggested pathways for future drug development .
Study 3: Antimalarial Potential
Liang et al. explored the antimalarial properties of furan-containing thiazolidines and found that certain derivatives showed significant activity against both chloroquine-resistant and sensitive strains of Plasmodium falciparum. These results suggest that modifications to the core structure could enhance antimalarial efficacy .
Properties
Molecular Formula |
C26H26N4O5S2 |
---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
ethyl 1-[3-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C26H26N4O5S2/c1-3-34-25(33)17-8-11-28(12-9-17)22-19(23(31)29-10-4-6-16(2)21(29)27-22)14-20-24(32)30(26(36)37-20)15-18-7-5-13-35-18/h4-7,10,13-14,17H,3,8-9,11-12,15H2,1-2H3/b20-14- |
InChI Key |
NOBTVCYPQNISCF-ZHZULCJRSA-N |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5 |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.